molecular formula C9H12N2OS B2902004 4-(Thiophen-3-ylmethyl)piperazin-2-one CAS No. 1864091-66-6

4-(Thiophen-3-ylmethyl)piperazin-2-one

Cat. No.: B2902004
CAS No.: 1864091-66-6
M. Wt: 196.27
InChI Key: KFBGQUXSGZARQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiophen-3-ylmethyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the piperazine and thiophene rings imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-ylmethyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired piperazin-2-one .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-ylmethyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The piperazine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Thiophen-3-ylmethyl)piperazin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-3-ylmethyl)piperazin-2-one is unique due to the combination of the piperazine and thiophene rings, which imparts distinct chemical reactivity and biological activity. The presence of the thiophene ring enhances its potential for electronic and optical applications, while the piperazine ring provides a versatile scaffold for drug development.

Properties

IUPAC Name

4-(thiophen-3-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9-6-11(3-2-10-9)5-8-1-4-13-7-8/h1,4,7H,2-3,5-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBGQUXSGZARQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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